molecular formula C20H13F3N4O4S B2754070 2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 625378-08-7

2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B2754070
CAS No.: 625378-08-7
M. Wt: 462.4
InChI Key: LXBLSJOERWUWLE-UHFFFAOYSA-N
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Description

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a complex organic molecule that features a variety of functional groups, including a benzodioxole ring, a cyano group, a trifluoromethyl group, a pyridine ring, a sulfanyl group, and an oxazole ring

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the cyano and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the oxazole ring: This can be achieved through the cyclization of an α-haloketone with an amide.

    Final coupling reaction: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide: shares structural similarities with other compounds containing benzodioxole, pyridine, and oxazole rings.

Uniqueness

  • The combination of functional groups in This compound provides unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O4S/c1-10-7-29-19(25-10)27-17(28)8-32-18-12(6-24)13(20(21,22)23)5-14(26-18)11-2-3-15-16(4-11)31-9-30-15/h2-5,7H,8-9H2,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBLSJOERWUWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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